molecular formula C8H7BrF2O B3005366 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol CAS No. 1540018-38-9

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B3005366
CAS No.: 1540018-38-9
M. Wt: 237.044
InChI Key: OEAKNZDZYSNZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a hydroxyl group on an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-bromobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a difluoroethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: Formation of 1-(3-Bromophenyl)-2,2-difluoroethanone.

    Reduction: Formation of 1-(3-Bromophenyl)-2,2-difluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-(3-Bromophenyl)-2,2-difluoroethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(3-Bromophenyl)-2,2-difluoroethane: Lacks the hydroxyl group, resulting in different chemical properties.

    3-Bromophenylacetic acid: Contains a carboxylic acid group instead of the difluoroethanol moiety.

Uniqueness: 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential bioactivity

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAKNZDZYSNZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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